3'-Trifluoromethylbiphenyl-4-carbaldehyde

Vue d'ensemble

Description

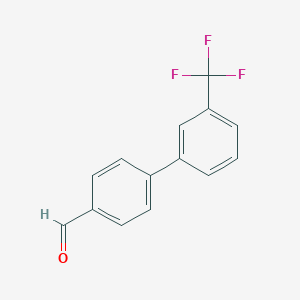

3’-Trifluoromethylbiphenyl-4-carbaldehyde is a chemical compound with the molecular formula C14H9F3O and a molecular weight of 250.21 g/mol. It is used in various scientific research applications, including drug discovery, materials science, and biochemistry. The compound is known for its versatility and has been studied for its biochemical and physiological effects.

Méthodes De Préparation

The synthesis of 3’-Trifluoromethylbiphenyl-4-carbaldehyde involves several steps. One common method includes the reaction of 3’-trifluoromethylbiphenyl with a suitable aldehyde precursor under specific reaction conditions. Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

3’-Trifluoromethylbiphenyl-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted biphenyl derivatives.

Applications De Recherche Scientifique

Organic Synthesis

TFMBCA serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions:

- Electrophilic Aromatic Substitution : The trifluoromethyl group significantly influences the reactivity of TFMBCA, making it a suitable candidate for electrophilic aromatic substitution reactions. This property is particularly useful in synthesizing substituted biphenyl derivatives.

- Reduction Reactions : TFMBCA can be reduced to yield corresponding alcohols, which are important in various synthetic pathways. For example, sodium borohydride can be employed for this reduction under mild conditions.

- Oxidation Reactions : The aldehyde functionality can be oxidized to form carboxylic acids, which are valuable in many synthetic applications.

Medicinal Chemistry

In the field of medicinal chemistry, TFMBCA has shown promising potential:

- Antimicrobial Activity : Studies have indicated that TFMBCA exhibits antimicrobial properties. It has been investigated as an inhibitor of Mycobacterium tuberculosis, suggesting its potential use in developing anti-tubercular agents.

- Drug Development : The compound's ability to interact with biological targets makes it a candidate for further pharmacological studies. Its structural characteristics allow it to serve as a substrate for cytochrome P450 enzymes, which play crucial roles in drug metabolism.

Materials Science

TFMBCA is also utilized in materials science due to its unique properties:

- Fluorescent Dyes : The compound's fluorescence characteristics make it suitable for developing fluorescent dyes used in various applications, including imaging and sensing technologies.

- Polymer Chemistry : As a building block, TFMBCA can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of TFMBCA in different domains:

| Study/Research | Focus Area | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Medicinal Chemistry | TFMBCA demonstrated significant inhibition of Mycobacterium tuberculosis growth, indicating potential as an anti-tubercular agent. |

| Synthesis of Substituted Biphenyls | Organic Synthesis | TFMBCA was successfully used as an intermediate to synthesize various substituted biphenyl derivatives through electrophilic aromatic substitution reactions. |

| Development of Fluorescent Materials | Materials Science | The compound's fluorescence properties were exploited in creating new fluorescent dyes with applications in biological imaging. |

Mécanisme D'action

The mechanism of action of 3’-Trifluoromethylbiphenyl-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in bacterial cells. The compound’s fluorescence properties are due to its behavior as a weak base, which allows it to sense strongly acidic environments.

Comparaison Avec Des Composés Similaires

3’-Trifluoromethylbiphenyl-4-carbaldehyde can be compared with other similar compounds such as:

3’-Trifluoromethylbiphenyl-4-carboxaldehyde: Similar in structure but with different functional groups.

3’-Trifluoromethylbiphenyl-4-carboxylic acid: An oxidized form of the aldehyde.

The uniqueness of 3’-Trifluoromethylbiphenyl-4-carbaldehyde lies in its versatile applications and specific chemical properties that make it suitable for a wide range of scientific research.

Activité Biologique

3'-Trifluoromethylbiphenyl-4-carbaldehyde (TFMBCA) is an organic compound with the molecular formula C14H9F3O. This compound has garnered attention in various scientific fields, particularly due to its biological activities, including antimicrobial and potential therapeutic effects. This article provides a comprehensive overview of the biological activity of TFMBCA, supported by research findings, case studies, and comparative analyses.

- Molecular Formula : C14H9F3O

- Molecular Weight : 250.21 g/mol

- Structure : The compound features a biphenyl structure with a trifluoromethyl group at the 3' position and an aldehyde functional group at the 4-position.

The trifluoromethyl group enhances the compound's chemical stability and lipophilicity, making it a valuable candidate for various applications in drug discovery and materials science.

Antimicrobial Activity

TFMBCA has been studied for its antimicrobial properties , showing potential as an inhibitor against various pathogens. Research indicates that the presence of the trifluoromethyl group contributes to its antimicrobial efficacy by enhancing interaction with microbial targets.

Case Studies

-

Inhibition of Mycobacterium tuberculosis :

- TFMBCA has demonstrated significant inhibitory effects against Mycobacterium tuberculosis, which is critical given the global burden of tuberculosis. The compound's mechanism involves interference with bacterial enzyme activity, leading to impaired cell wall synthesis and growth inhibition.

-

General Antimicrobial Tests :

- In various assays, TFMBCA exhibited activity against Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on concentration and exposure time. For example, studies showed that at concentrations above 50 µM, TFMBCA could reduce bacterial viability by over 70% in certain strains.

The biological activity of TFMBCA can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in microbial metabolism. This is particularly evident in its action against Mycobacterium tuberculosis, where it disrupts crucial metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : TFMBCA may induce oxidative stress in microbial cells, leading to increased ROS levels that damage cellular components.

- Interaction with Cell Membranes : The lipophilicity imparted by the trifluoromethyl group allows TFMBCA to integrate into microbial membranes, disrupting their integrity and function.

Comparative Analysis

To understand the unique properties of TFMBCA, it is beneficial to compare it with related compounds:

| Compound Name | Structure Characteristics | Antimicrobial Activity Level |

|---|---|---|

| This compound | Trifluoromethyl group enhances stability | High |

| 3'-Trifluoromethylbiphenyl-4-carboxylic acid | Similar structure but with carboxylic acid group | Moderate |

| 3'-Trifluoromethylbiphenyl-4-aldehyde | Aldehyde functional group present | Low |

This table illustrates how structural modifications can influence biological activity levels.

Research Findings

Recent studies have utilized advanced techniques such as artificial intelligence (AI) to predict bioactivity profiles for compounds like TFMBCA. AI models have been employed to assess drug-target interactions based on structural similarities and predicted binding affinities. These models suggest that TFMBCA has a favorable profile for further development as a therapeutic agent .

Propriétés

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWNNARTYPYHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362682 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100036-64-4 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.